molecular formula C8H12N2S B14789489 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl-

5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl-

Cat. No.: B14789489
M. Wt: 168.26 g/mol
InChI Key: UVCLDHIJKXNXQW-UHFFFAOYSA-N
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Description

5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is a chemical compound with the molecular formula C8H12N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- typically involves the formation of the benzothiazole ring followed by the introduction of the N-methyl group. One common method involves the cyclization of diester derivatives of thiazole through Dieckmann cyclization. The resulting ketones are then transformed into amines and N-methylamines by reductive amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar cyclization and amination reactions, optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, OH-) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives or substituted amines.

Scientific Research Applications

5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the tetrahydro and N-methyl groups.

    4,5,6,7-Tetrahydrobenzothiazole: Similar structure but without the N-methyl group.

    N-Methylbenzothiazole: Contains the N-methyl group but lacks the tetrahydro structure.

Uniqueness

5-Benzothiazolamine, 4,5,6,7-tetrahydro-N-methyl- is unique due to the presence of both the tetrahydro and N-methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-amine

InChI

InChI=1S/C8H12N2S/c1-9-6-2-3-8-7(4-6)10-5-11-8/h5-6,9H,2-4H2,1H3

InChI Key

UVCLDHIJKXNXQW-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1)N=CS2

Origin of Product

United States

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